2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3F3N3O3S/c1-27-18(22)14(17(26-27)19(23,24)25)10-28(12-4-6-13(31-2)7-5-12)32(29,30)16-8-3-11(20)9-15(16)21/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZHXPIOWTWYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 957041-78-0, is characterized by its complex structure which includes multiple halogen substituents and a pyrazole moiety, contributing to its pharmacological properties.
The chemical formula of the compound is , with a molecular weight of approximately 528.76 g/mol. It has a predicted density of 1.52 g/cm³ and a boiling point of around 598.1 °C . The presence of chlorine and trifluoromethyl groups suggests significant lipophilicity and potential bioactivity.
While specific mechanisms for this compound are not extensively documented, sulfonamides generally exhibit their biological effects through inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The incorporation of the pyrazole ring may enhance this activity or introduce new pathways for interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds often display antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents typically enhances the antibacterial potency by increasing the lipophilicity and altering the electronic properties of the molecule .
Antiviral Potential
Recent studies have explored the antiviral capabilities of pyrazole derivatives. Compounds similar to this compound have demonstrated activity against viral targets, particularly in inhibiting viral replication mechanisms . The structural features of this compound may allow it to interfere with viral enzymes or cellular receptors involved in viral entry or replication.
Anticancer Activity
The anticancer potential of similar sulfonamide derivatives has been investigated, revealing promising results. For example, compounds targeting vascular endothelial growth factor receptors (VEGFR) have shown significant inhibitory activity against cancer cell lines. The ability to modulate signaling pathways related to tumor growth and metastasis positions this class of compounds as potential therapeutic agents in oncology .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antibacterial Study : A series of pyrazole-based compounds were tested against S. aureus, demonstrating IC50 values significantly lower than traditional antibiotics like ampicillin .
- Antiviral Research : In vitro studies on pyrazole derivatives indicated effective inhibition of viral replication at concentrations comparable to established antiviral agents .
- Cancer Cell Line Testing : Compounds structurally similar to this compound were evaluated against various cancer cell lines (e.g., HCT116 and HepG2), showing promising cytotoxic effects with IC50 values indicating moderate to high potency .
Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₁₅Cl₃F₃N₃O₃S |
| Molecular Weight | 528.76 g/mol |
| Density | 1.52 g/cm³ (predicted) |
| Boiling Point | 598.1 °C (predicted) |
| Antibacterial Activity | Effective against S. aureus |
| Antiviral Activity | Inhibitory effects observed |
| Anticancer Activity | Potent against various cell lines |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzenesulfonamides exhibit significant anticancer properties. The compound in focus has been investigated for its potential to inhibit tumor growth through various mechanisms:
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell survival and proliferation.
- Case Studies :
- A study published in the International Journal of Molecular Sciences demonstrated that similar sulfonamide derivatives showed cytotoxic effects against various cancer cell lines, including breast and colon cancer .
- Another research highlighted the synthesis of novel derivatives that exhibited enhanced anticancer activity compared to traditional chemotherapeutics .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial reproduction.
Herbicidal Activity
The compound may also serve as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research into related compounds has shown effectiveness against a range of agricultural weeds, suggesting potential for development as a selective herbicide.
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Studies are ongoing to explore its use in developing advanced composite materials.
Data Table: Summary of Applications
Q & A
Q. How do structural analogs with varying substituents (e.g., fluoro vs. chloro) compare in target selectivity?
- Methodological Answer :
- Synthesize analogs via halogen exchange reactions (e.g., Cl → F using KF/18-crown-6) .
- Profile selectivity using kinase panels or receptor-binding assays to identify substituent effects on off-target interactions .
- Correlate electronic (Hammett σ) and steric parameters with activity data to refine design principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
